molecular formula C20H26N2O2 B5651453 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine

1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B5651453
M. Wt: 326.4 g/mol
InChI Key: LYOACIGGGLBXHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine derivatives involves complex chemical procedures that aim to introduce specific functional groups to the piperazine backbone. For instance, the synthesis of related 1-(methoxybenzyl)piperazines has been reported, where the relationship between the structure of the triazaalkane linker and cardiotropic activity was investigated, highlighting the significance of molecular modifications in determining biological activity (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine and its analogs can be characterized by various spectroscopic and crystallographic techniques. For related compounds, studies have shown that minor variations in the molecular structure, such as different halobenzoyl groups, can significantly impact the formation of hydrogen-bonded assemblies, indicating the sensitivity of molecular interactions to structural changes (Chinthal et al., 2021).

Chemical Reactions and Properties

1-(2-Ethoxybenzyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, leading to the formation of new compounds with potentially different biological activities. For example, the metabolism of similar compounds has been explored, revealing pathways such as O-demethylation, N-dealkylation, and hydroxylation, which are crucial for understanding the compound's biotransformation and potential pharmacological effects (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties of 1-(2-ethoxybenzyl)-4-(4-methoxyphenyl)piperazine, such as solubility, melting point, and stability, are essential for its handling and application in research and development. These properties are influenced by the compound's molecular structure and can be studied through various analytical methods.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and affinity for various receptors or enzymes, are pivotal for the compound's potential as a lead in drug discovery. The binding profile of analogs to specific receptors, for instance, can provide insights into the compound's selectivity and potency, which are critical for therapeutic applications (Perrone et al., 2000).

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-24-20-7-5-4-6-17(20)16-21-12-14-22(15-13-21)18-8-10-19(23-2)11-9-18/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOACIGGGLBXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Ethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine

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